

Terazosin dimer impurity dihydrochloride CAS number and identification.

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Compound of Interest

Compound Name: *Terazosin dimer impurity dihydrochloride*

Cat. No.: *B592426*

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Technical Guide to Terazosin Dimer Impurity Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the identification, synthesis, and analytical characterization of **Terazosin dimer impurity dihydrochloride**. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Terazosin and related pharmaceutical products.

Introduction

Terazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used in the management of hypertension and benign prostatic hyperplasia (BPH). As with any active pharmaceutical ingredient (API), the synthesis of Terazosin can result in the formation of various impurities. One such process-related impurity is the Terazosin dimer, which is chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. The dihydrochloride salt of this dimer is a critical impurity to monitor and control to ensure the safety and efficacy of Terazosin drug products.

Identification and Chemical Properties

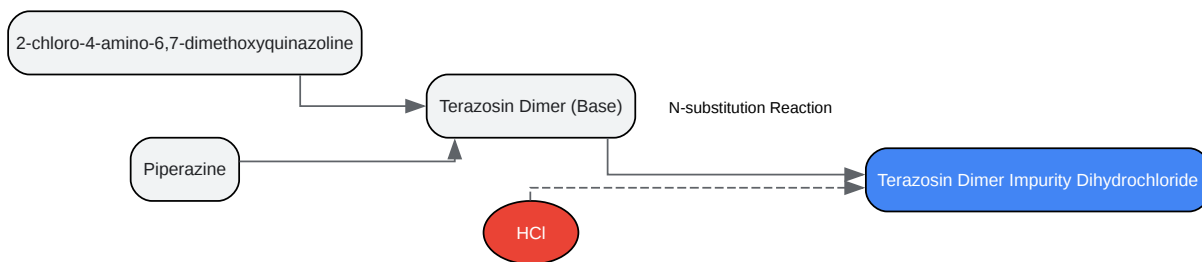
The **Terazosin dimer impurity dihydrochloride** is recognized by regulatory bodies and is often designated as Terazosin EP Impurity E or Terazosin Related Compound C.

Identifier	Value
Chemical Name	1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[1]
Synonyms	Terazosin EP Impurity E Dihydrochloride, Terazosin Related Compound C[2]
CAS Number	1486464-41-8[3][4][5][6]
Molecular Formula	C ₂₄ H ₂₈ N ₈ O ₄ ·2HCl[3]
Molecular Weight	565.45 g/mol [3][4]

Synthesis of Terazosin Dimer Impurity Dihydrochloride

The formation of the Terazosin dimer impurity is typically a result of a side reaction during the synthesis of the Terazosin API. The primary route involves the reaction of two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline with one molecule of piperazine.

A common synthetic route for preparing this impurity for use as a reference standard is through an N-substitution reaction.[3] This involves reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine. The resulting dimer base is then treated with hydrochloric acid to form the dihydrochloride salt. The structure of the synthesized impurity is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]



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Synthesis of Terazosin Dimer Impurity.

Analytical Characterization

The identification and quantification of **Terazosin dimer impurity dihydrochloride** in drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method is employed for the separation and quantification of Terazosin and its related compounds, including the dimer impurity.

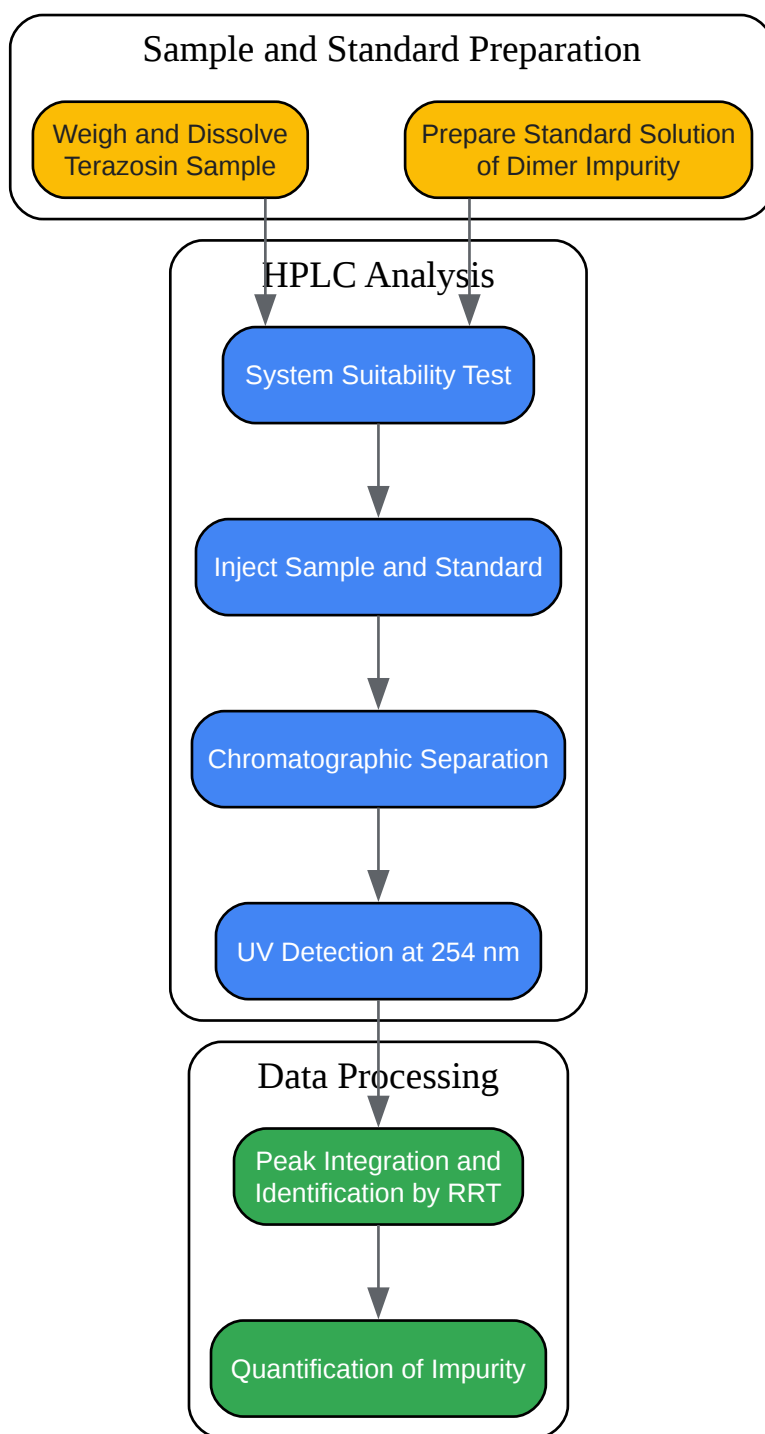
Experimental Protocol: HPLC Method for Terazosin Impurity Profiling[4]

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The specific gradient program should be optimized for adequate separation.
Flow Rate	1.0 - 1.5 mL/min
Detection	UV at 254 nm
Injection Volume	20 µL
Column Temperature	Ambient or controlled at a specific temperature (e.g., 30 °C)
Relative Retention Time (RRT)	~2.57 (relative to Terazosin)

System Suitability: Before sample analysis, the chromatographic system's performance must be verified. Key system suitability parameters include:

- **Resolution:** The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.[\[4\]](#)
- **Tailing Factor:** The tailing factor for the Terazosin peak should not be more than 2.0.[\[4\]](#)
- **Relative Standard Deviation (RSD):** The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[\[4\]](#)

Sample Preparation: Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.



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Workflow for HPLC analysis of Terazosin impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of the Terazosin dimer impurity. When coupled with liquid chromatography (LC-MS), it allows for the accurate mass determination of the impurity, further confirming its identity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the dimer impurity. ^1H NMR and ^{13}C NMR spectra are used to elucidate the arrangement of atoms within the molecule, confirming the presence of the two quinazoline rings and the central piperazine linker.

Generalized Experimental Protocol for NMR Analysis[5]

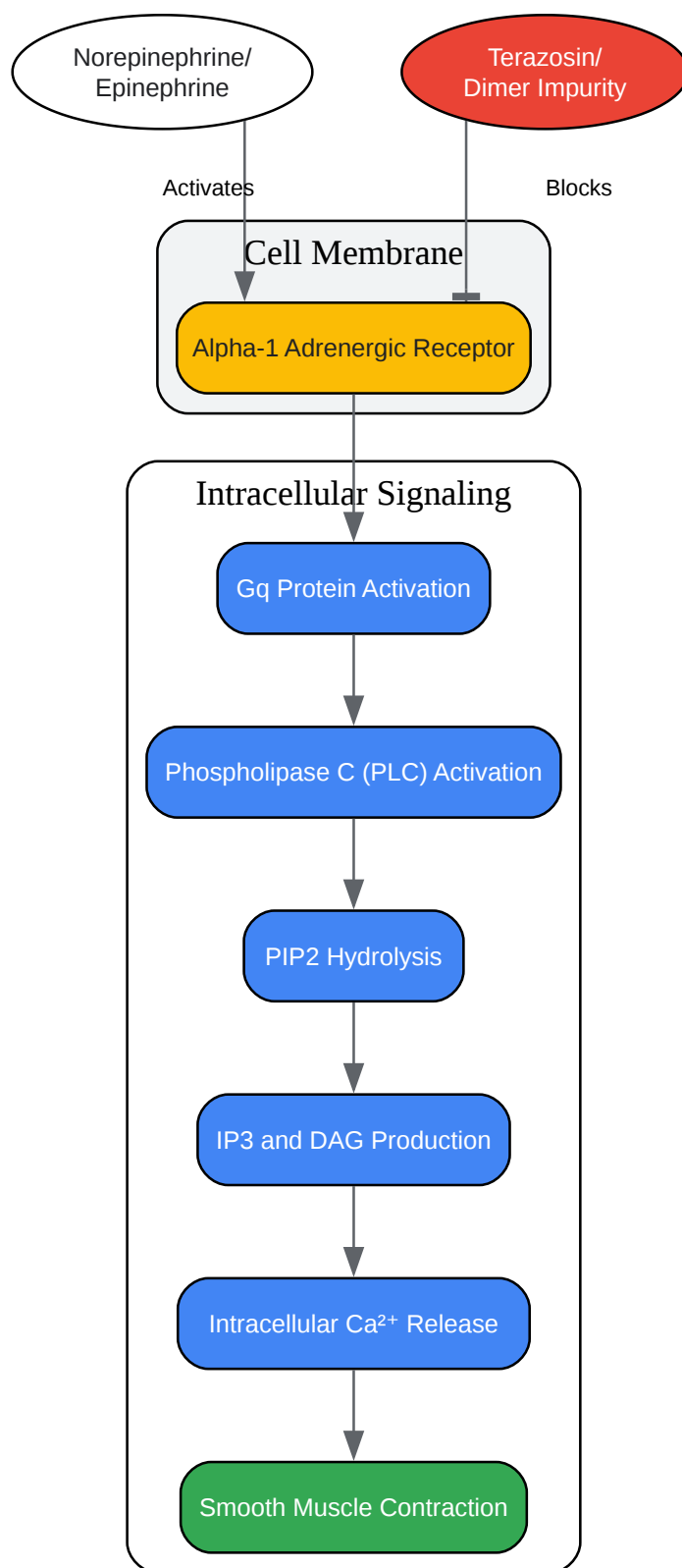
- **Sample Preparation:** Accurately weigh 5-10 mg of the impurity reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or CD_3OD) in a 5 mm NMR tube.[5]
- **Data Acquisition:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire ^1H and ^{13}C NMR spectra. Standard pulse sequences are typically used.[5]
- **Data Processing and Interpretation:** Process the acquired data (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are then interpreted to confirm the structure of the Terazosin dimer impurity.

Signaling Pathway of Terazosin

Terazosin exerts its therapeutic effects by blocking alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors that, when activated by endogenous catecholamines like norepinephrine and epinephrine, lead to the activation of phospholipase C. This results in an increase in intracellular inositol trisphosphate (IP_3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction.

By antagonizing the alpha-1 adrenergic receptors, Terazosin prevents this signaling cascade, leading to smooth muscle relaxation in blood vessels (lowering blood pressure) and in the prostate and bladder neck (improving urinary flow in BPH). While the specific pharmacological

activity of the dimer impurity is not extensively documented, it is crucial to control its levels as its effects are not fully characterized.



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Alpha-1 adrenergic signaling pathway and Terazosin's mechanism of action.

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